N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a benzothiazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Heterocyclic Synthesis
Benzo[b]thiophen-2-yl-hydrazonoesters, synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with other compounds, are explored for their reactivity towards various nitrogen nucleophiles. This leads to the creation of diverse derivatives including pyrazole, isoxazole, and pyrazolopyrimidine, illustrating the compound's significance in heterocyclic synthesis (Mohareb et al., 2004).
Antibacterial Agents
Compounds related to 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been synthesized and tested for antibacterial activity. Certain derivatives showed significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating the potential of these compounds as antibacterial agents (Palkar et al., 2017).
Anti-Tumor Agents
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for anti-tumor activities. Compounds in this series exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines, demonstrating the compound's relevance in developing potential anti-tumor agents (Gomha et al., 2016).
Novel Derivative Synthesis
Various novel derivatives of substituted-thiazole-2-semicarbazides were synthesized, leading to diverse compounds such as 3-methyl-N-(4-substituted-1Â3Â- thiazol-2Â-yl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamides. These compounds were tested for antimicrobial activity, highlighting their potential in antimicrobial applications (Basavarajaiah & Mruthyunjayaswamy, 2008).
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-4-5-13-16(9-12)24-11-19-13)18-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,11,14H,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKDEDHCPCBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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